molecular formula C19H20N2O3 B1663764 1-[2-[2,5-Dimethyl-1-(phenylmethyl)-3-pyrrolyl]-2-oxoethyl]pyrrolidine-2,5-dione CAS No. 852230-33-2

1-[2-[2,5-Dimethyl-1-(phenylmethyl)-3-pyrrolyl]-2-oxoethyl]pyrrolidine-2,5-dione

Cat. No. B1663764
CAS RN: 852230-33-2
M. Wt: 324.4 g/mol
InChI Key: JRESCQKIRPOOEM-UHFFFAOYSA-N
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Description

“1-[2-[2,5-Dimethyl-1-(phenylmethyl)-3-pyrrolyl]-2-oxoethyl]pyrrolidine-2,5-dione” is classified as an aromatic ketone .

Scientific Research Applications

Anticonvulsant Activity

1-[2-[2,5-Dimethyl-1-(phenylmethyl)-3-pyrrolyl]-2-oxoethyl]pyrrolidine-2,5-dione and its derivatives have been explored for their potential in anticonvulsant activity. A study by Kamiński, Rzepka, and Obniska (2011) synthesized and tested a series of related compounds, finding several to be effective in various seizure models, including the maximal electroshock and subcutaneous pentylenetetrazole screens. This suggests potential applications in treating epilepsy or other seizure-related disorders (Kamiński, Rzepka, & Obniska, 2011).

Crystal Structure Analysis

Research has also focused on the crystal structure of related compounds. Marulasiddaiah et al. (2011) analyzed the crystal structure of a similar compound, providing insights into its molecular configuration. This type of structural analysis is crucial for understanding the chemical properties and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Marulasiddaiah, Kulkarni, Sharma, & Gupta, 2011).

Solubility and Solvent Effect

Understanding the solubility of chemical compounds is essential for their application in formulation development. A study by Li et al. (2019) on the solubility of a related compound, 1-(2-bromo-phenyl)-pyrrole-2,5-dione, in various solvents over a range of temperatures provides valuable data for the practical use of these compounds in chemical and pharmaceutical processes (Li, Li, Gao, & Lv, 2019).

Biochemical Evaluations

The biochemical properties of phenylpyrrolidine-2,5-dione derivatives, which are structurally similar, have been assessed. Daly et al. (1986) evaluated these compounds for their inhibitory activity toward enzymes like aromatase, which is significant in the development of drugs for conditions such as breast cancer (Daly, Jones, Nicholls, Smith, Rowlands, & Bunnett, 1986).

Corrosion Inhibition

In materials science, derivatives of pyrrolidine-2,5-dione have been studied for their potential as corrosion inhibitors. Zarrouk et al. (2015) explored new derivatives as efficient organic inhibitors for carbon steel in hydrochloric acid, indicating applications in industrial settings for preventing material degradation (Zarrouk, Hammouti, Lakhlifi, Traisnel, Vezin, & Bentiss, 2015).

Anti-Inflammatory Properties

Investigations into the anti-inflammatory activities of succinic and maleic derivatives from Antrodia camphorata, which includes similar compounds, have been conducted. Chien et al. (2008) isolated new compounds and tested them on macrophage cells, uncovering potential anti-inflammatory effects which could be beneficial in developing new therapeutic agents (Chien, Chen, Kuo, Tsai, Lin, & Kuo, 2008).

properties

IUPAC Name

1-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-10-16(17(22)12-21-18(23)8-9-19(21)24)14(2)20(13)11-15-6-4-3-5-7-15/h3-7,10H,8-9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRESCQKIRPOOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CN3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[2,5-Dimethyl-1-(phenylmethyl)-3-pyrrolyl]-2-oxoethyl]pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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